N-(1,3-benzothiazol-2-yl)-6-hydroxypyrimidine-4-carboxamide
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Overview
Description
N-(1,3-benzothiazol-2-yl)-6-hydroxypyrimidine-4-carboxamide: is a heterocyclic compound that combines the structural features of benzothiazole and pyrimidine.
Mechanism of Action
Target of Action
Benzothiazole derivatives have been extensively studied and are known to exhibit diverse biological activities . They have been associated with antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities .
Mode of Action
Benzothiazole derivatives have been found to exhibit inhibitory activity against various bacterial strains . The inhibitory concentrations of these molecules were compared with standard reference drugs, and better inhibition potency was found in new benzothiazole derivatives .
Biochemical Pathways
Benzothiazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
Admet calculations showed a favorable pharmacokinetic profile of synthesized benzothiazole derivatives .
Result of Action
Benzothiazole derivatives have been found to exhibit promising activity against staphylococcus aureus, indicating their potential bactericidal activity .
Action Environment
The synthesis of benzothiazole derivatives was achieved through various synthetic pathways, suggesting that the synthesis process may be influenced by environmental conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1,3-benzothiazol-2-yl)-6-hydroxypyrimidine-4-carboxamide typically involves the condensation of 2-aminobenzothiazole with a suitable pyrimidine derivative. One common method includes the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as coupling agents in dimethyl formamide (DMF) solvent . The reaction is carried out under mild conditions to achieve high yields.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as microwave irradiation and one-pot multicomponent reactions, are often employed to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions: N-(1,3-benzothiazol-2-yl)-6-hydroxypyrimidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring, often using halogenated reagents
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of halogenated benzothiazole derivatives
Scientific Research Applications
Chemistry: N-(1,3-benzothiazol-2-yl)-6-hydroxypyrimidine-4-carboxamide is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for various chemical transformations .
Biology: In biological research, this compound is investigated for its antibacterial and antitubercular properties. It has shown promising activity against Gram-positive and Gram-negative bacterial strains .
Medicine: The compound is explored for its potential as a therapeutic agent in treating bacterial infections and tuberculosis. Its mechanism of action involves inhibiting key bacterial enzymes .
Industry: In the industrial sector, this compound is used in the development of new materials with specific properties, such as antimicrobial coatings .
Comparison with Similar Compounds
N-(1,3-benzothiazol-2-yl)-arylamides: These compounds also exhibit antibacterial activity but differ in their structural features and specific targets.
2-Aminobenzothiazoles: Known for their diverse biological activities, including antifungal and anticancer properties.
Benzothiazole derivatives: These compounds are widely studied for their medicinal properties, including antitubercular and antimicrobial activities.
Uniqueness: N-(1,3-benzothiazol-2-yl)-6-hydroxypyrimidine-4-carboxamide is unique due to its dual structural features of benzothiazole and pyrimidine, which contribute to its broad-spectrum antibacterial activity. Its ability to inhibit key bacterial enzymes makes it a promising candidate for further drug development .
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-6-oxo-1H-pyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N4O2S/c17-10-5-8(13-6-14-10)11(18)16-12-15-7-3-1-2-4-9(7)19-12/h1-6H,(H,13,14,17)(H,15,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRDSAMHYCCJIGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NC(=O)C3=CC(=O)NC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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